molecular formula C18H26ClFN4O4S2 B2386394 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1351621-92-5

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride

Cat. No. B2386394
M. Wt: 481
InChI Key: NVWUJWLZHXAFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C18H26ClFN4O4S2 and its molecular weight is 481. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

  • Studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors show efforts to improve metabolic stability through structural modifications. For instance, replacing the benzothiazole ring with various 6,5-heterocycles has been explored to reduce metabolic deacetylation, highlighting the importance of structural adjustments for pharmacological efficacy and stability (Stec et al., 2011).

Anticancer Activity

  • Novel sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against breast and colon cancer cell lines. The introduction of certain moieties, such as benzothiazole, to sulfonamide structures has shown promising anticancer potential, indicating the relevance of structural features for therapeutic applications (Ghorab et al., 2015).

Anti-inflammatory Activity

  • The synthesis and evaluation of certain N-(3-chloro-4-fluorophenyl)-based acetamides for anti-inflammatory activity illustrate the utility of incorporating specific functional groups and structures in designing compounds with desired biological effects (Sunder & Maleraju, 2013).

Antimicrobial Activity

  • Research into sulfonamides and carbamates of specific anilines, used as intermediate compounds in antibiotic drugs like linezolid, showcases their antimicrobial potency. The creation of new sulfonamide and carbamate derivatives through reactions with aryl sulfonyl chlorides or chloroformates demonstrates a methodological approach to enhancing antimicrobial activity (Janakiramudu et al., 2017).

Src Kinase Inhibition and Anticancer Activities

  • The synthesis and evaluation of N-benzyl substituted acetamide derivatives for Src kinase inhibitory and anticancer activities emphasize the role of specific structural elements, such as the pyridine ring and N-benzyl substitution, in determining the compound's biological activities. This research supports the exploration of structural analogs for therapeutic targets (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O4S2.ClH/c1-21(29(2,25)26)13-16(24)23(8-4-7-22-9-11-27-12-10-22)18-20-17-14(19)5-3-6-15(17)28-18;/h3,5-6H,4,7-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWUJWLZHXAFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CCCN1CCOCC1)C2=NC3=C(C=CC=C3S2)F)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride

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